N-Desmethylondansetron

Drug Metabolism Hepatocyte Kinetics Ondansetron Biotransformation

Standardizing ondansetron impurity analysis requires precise reference materials. Substituting with other impurities or parent drug invalidates specificity and regulatory acceptance. N-Desmethylondansetron (Ondansetron EP Impurity H) solves this: - Official EP monograph standard for system suitability in HPLC/LC-MS - Essential for ICH Q2(R1) LOD/LOQ validation of N-desmethyl impurity - Specific CYP2D6 metabolite marker for phenotyping & DDI studies - Stable reference for forensic metabolite confirmation (extended detection window)

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 99614-14-9
Cat. No. B030361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylondansetron
CAS99614-14-9
Synonyms1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one;  _x000B_Desmethylondansetron; 
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3
InChIInChI=1S/C17H17N3O/c1-11-18-8-9-20(11)10-12-6-7-15-16(17(12)21)13-4-2-3-5-14(13)19-15/h2-5,8-9,12,19H,6-7,10H2,1H3
InChIKeyNTOYQHBABVCYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylondansetron: Metabolite and Impurity Standard


N-Desmethylondansetron (CAS 99614-14-9) is a tetrahydrocarbazolone derivative and the product of the N-demethylation metabolic pathway of the widely used antiemetic ondansetron [1]. Identified as a minor but significant circulating metabolite, it is officially recognized as Ondansetron EP Impurity H in the European Pharmacopoeia (EP) and is an essential reference standard for pharmaceutical quality control (QC) and analytical method development . Unlike its parent compound, which is a potent and selective 5-HT3 receptor antagonist, the pharmacological activity of N-Desmethylondansetron is notably reduced, making it primarily critical for analytical selectivity rather than therapeutic effect.

N-Desmethylondansetron: Critical Impurity Standard


Simple substitution of N-Desmethylondansetron with other ondansetron impurities (e.g., C-Desmethylondansetron or 8-Hydroxyondansetron) or even the parent drug is impossible for its primary applications. Its value is not in therapeutic activity but in its specific chemical identity as the N-demethylated metabolite. In analytical chemistry, it serves as a unique retention time marker and system suitability standard for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The European Pharmacopoeia assigns it a distinct monograph (EP Impurity H), and it is specifically required for method validation according to ICH guidelines. A different impurity standard, even a closely related one, would compromise the specificity, accuracy, and regulatory acceptance of the analytical method.

Quantitative Evidence for N-Desmethylondansetron


N-Demethylation vs. Hydroxylation Kinetics in Hepatocytes

In an in vitro study using freshly isolated rat hepatocytes, the N-demethylation of ondansetron to form N-Desmethylondansetron was characterized by distinct enzyme kinetics compared to the major hydroxylation pathway. The apparent Michaelis-Menten constant (Km) for N-demethylation was 13 µM, while the Km for hydroxylation (forming 7- and 8-hydroxyondansetron) was 3 µM. This indicates that the enzyme system has a substantially lower affinity for the N-demethylation reaction, providing a quantitative basis for its classification as a minor metabolic route [1].

Drug Metabolism Hepatocyte Kinetics Ondansetron Biotransformation

Metabolic Capacity Comparison Across In Vitro Systems

The same study by Worboys et al. (1996) demonstrated that across three in vitro liver systems (microsomes, hepatocytes, and liver slices), the rank order of maximum reaction velocity (Vmax) was consistent: hydroxylation rates markedly exceeded N-demethylation rates. While specific Vmax values are reported within the paper, the intrinsic clearance (CLint) data highlights the quantitative dominance of hydroxylation. This consistent pattern provides a robust, multi-system validation that the formation of N-Desmethylondansetron is a low-capacity process, a critical parameter for understanding its minor contribution to overall clearance [1].

Hepatic Microsomes Vmax In Vitro-In Vivo Extrapolation

Minor Metabolite Abundance in Plasma

Clinical pharmacokinetic data demonstrates the minor systemic presence of the N-demethylated metabolite. Ondansetron is extensively metabolized, with the primary metabolic process being oxidation. The major metabolite, 8-hydroxyondansetron, accounts for approximately 40% of metabolism, followed by 7-hydroxyondansetron (<20%). N-demethylation is explicitly classified as a minor pathway, yielding N-Desmethylondansetron. This low abundance is a result of the higher Km and lower Vmax for this route, as established in Section 3.1 and 3.2. The resulting low blood concentrations mean this metabolite contributes negligibly to the overall antiemetic effect, a key differentiator from the pharmacologically active 8-hydroxyondansetron [1].

Pharmacokinetics Metabolite Profiling Human Plasma

Regulatory Identity and Purity for Analysis

N-Desmethylondansetron is a defined Pharmacopoeial Impurity (Ondansetron EP Impurity H) with a unique Chemical Abstracts Service (CAS) number (99614-14-9). It is supplied as a reference standard with a specified purity (typically >95% to >98% by HPLC, with Certificate of Analysis traceable to EP/USP standards). This contrasts its chemical identity with other ondansetron related compounds which have distinct CAS numbers and elution profiles. For instance, Ondansetron EP Impurity G (C-Desmethylondansetron) has CAS 99614-03-6. Their distinct chromatographic retention times are the basis for system suitability tests, and only the correct standard can validate the test's specificity [1].

Pharmaceutical Analysis Reference Standard System Suitability

N-Desmethylondansetron: Key Applications


Analytical Method Development and QC Testing

This is the primary application. N-Desmethylondansetron is indispensable for developing and validating HPLC/LC-MS methods for the detection and quantification of the N-desmethyl impurity in ondansetron drug substances and finished products. It is used to establish system suitability criteria, determine limit of detection (LOD) and limit of quantification (LOQ) as per ICH Q2(R1) guidelines, and serve as a calibrant for routine batch release and stability testing [1].

In Vitro Metabolism and CYP Phenotyping

N-Desmethylondansetron is the specific product marker for CYP2D6-mediated N-demethylation of ondansetron. Researchers use the compound as a reference standard to assay this specific metabolic pathway in hepatocyte incubations or recombinant enzyme systems without interference from the CYP3A4/1A2-mediated hydroxylation products. This is critical for understanding polymorphic metabolism and predicting variable patient responses [2].

PBPK Parameterization for Minor Pathways

The kinetic data derived from studies using the N-Desmethylondansetron standard allow for the parameterization of the minor metabolic pathway in semi-physiological models (e.g., using Simcyp or GastroPlus). This enables the prediction of the metabolite's pharmacokinetic profile in special populations, such as CYP2D6 poor metabolizers, and supports the mechanistic modeling of non-linear clearance [3].

Reference Material for Forensic Toxicology

In forensic and clinical toxicology laboratories, N-Desmethylondansetron serves as a specific and stable reference standard for the qualitative detection of ondansetron consumption, providing an extended detection window via its metabolite. Its unambiguous identification via mass spectral libraries and matched retention time is crucial for medico-legal casework [1].

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